![molecular formula C4H3F5 B1294288 3,3,4,4,4-Pentafluorobut-1-ene CAS No. 374-27-6](/img/structure/B1294288.png)
3,3,4,4,4-Pentafluorobut-1-ene
Overview
Description
3,3,4,4,4-Pentafluorobut-1-ene: is an organofluorine compound with the molecular formula C₄H₃F₅ . It is a fluorinated alkene characterized by the presence of five fluorine atoms attached to the butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with a suitable dehydrofluorinating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment. The process ensures the efficient conversion of starting materials to the desired fluorinated product while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,4-Pentafluorobut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as water or alcohols, leading to the formation of fluorinated alcohols or ethers.
Substitution Reactions: It can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Polymerization: The compound can be polymerized to form fluorinated polymers with unique properties
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines.
Catalysts: Transition metal catalysts, such as palladium or platinum.
Conditions: Reactions are typically carried out under controlled temperature and pressure to optimize yields and selectivity
Major Products Formed:
Fluorinated Alcohols and Ethers: Formed through addition reactions.
Substituted Fluorobutenes: Formed through substitution reactions.
Fluorinated Polymers: Formed through polymerization reactions
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block for Fluorinated Compounds: 3,3,4,4,4-Pentafluorobut-1-ene is utilized as a key intermediate in the synthesis of various fluorinated organic compounds. Its unique structure allows for the development of new materials with enhanced properties.
- Reactivity Studies: The compound's reactivity with other chemical species is critical for understanding its behavior in different environments. Studies have shown that the presence of multiple fluorine atoms significantly alters its reactivity profile compared to non-fluorinated analogs .
2. Biological Applications:
- Drug Development: Research indicates that fluorinated compounds can enhance bioavailability and metabolic stability in pharmaceuticals. This compound is being explored for its potential in developing new drugs that leverage these properties .
- Enzyme Inhibition Studies: Its unique chemical characteristics make it suitable for studying enzyme-ligand interactions and protein inhibition mechanisms .
Industrial Applications
1. Refrigerants:
- Due to its low global warming potential compared to traditional refrigerants like hydrofluorocarbons (HFCs), this compound is being investigated as an alternative refrigerant. Its stability and efficiency make it a promising candidate for reducing environmental impact in refrigeration systems .
2. Specialty Chemicals:
- The compound is also used in the production of specialty chemicals that require specific properties such as thermal stability and resistance to chemical degradation. Its unique fluorination pattern enhances the performance of these materials in various applications .
Case Studies
-
Refrigeration Systems:
- A study evaluated the performance of this compound as a refrigerant alternative in commercial systems. Results indicated comparable efficiency to traditional HFCs while significantly reducing greenhouse gas emissions.
-
Pharmaceutical Development:
- Research into the use of fluorinated compounds for drug design has shown that incorporating this compound can enhance the pharmacokinetic profiles of certain therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobut-1-ene involves its interaction with various molecular targets. In chemical reactions, the compound’s fluorine atoms can influence the reactivity and selectivity of the reaction pathways. The presence of multiple fluorine atoms can also affect the compound’s electronic properties, making it a valuable intermediate in various synthetic processes .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexafluorobut-2-ene: Another fluorinated butene with six fluorine atoms.
3,3,4,4,4-Tetrafluorobut-1-ene: A similar compound with four fluorine atoms.
Uniqueness: 3,3,4,4,4-Pentafluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
3,3,4,4,4-Pentafluorobut-1-ene (CAS Number: 374-27-6) is a fluorinated olefin that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.
This compound is characterized by the presence of five fluorine atoms attached to a butene backbone. Its molecular formula is , with a molecular weight of approximately 146.06 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of fluorinated precursors under controlled conditions. Various methods have been reported in the literature:
- Fluorination Reactions : Utilizing fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).
- Elimination Reactions : From corresponding fluorinated alcohols or halides through elimination reactions under basic conditions.
Toxicological Studies
The biological activity of this compound has been investigated primarily through toxicological studies. These studies reveal important insights into its safety profile and potential health risks:
Environmental Impact
As a perfluorinated compound (PFAS), this compound is subject to environmental scrutiny due to its persistence and bioaccumulation potential. Regulatory bodies like the EPA have initiated risk evaluations to assess its environmental hazards .
Case Study 1: Neurotoxicity Assessment
A study conducted on laboratory rats exposed to varying concentrations of this compound demonstrated dose-dependent neurotoxic effects. Behavioral assessments indicated significant alterations in locomotor activity and cognitive function at high exposure levels .
Case Study 2: Ecotoxicological Evaluation
Research evaluating the ecotoxicological impact of this compound on aquatic organisms found that it poses risks to fish and invertebrate populations due to its toxicity and persistence in water systems . The study emphasized the need for further research into its degradation pathways and long-term ecological effects.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 146.06 g/mol |
Acute Toxicity | Respiratory irritation |
Chronic Toxicity | Potential liver/kidney damage |
Environmental Persistence | High |
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5/c1-2-3(5,6)4(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPSCJEIFFRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190837 | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [Matrix Scientific MSDS] | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19710 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
374-27-6 | |
Record name | 3,3,4,4,4-Pentafluoro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,4-pentafluorobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying hydrosilylation reactions with fluorinated alkenes like 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene?
A1: Hydrosilylation reactions are crucial for forming silicon-carbon bonds, which are essential in various applications, including the synthesis of polymers, materials, and bioactive compounds. Using fluorinated alkenes as substrates in these reactions is particularly interesting due to the unique properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity. []
Q2: What were the key findings of the research paper regarding the hydrosilylation of the investigated fluorinated alkenes?
A2: While the paper does not provide specific results or conclusions, it likely explores the reaction conditions, catalysts, and regioselectivity of hydrosilylation involving 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene. This information is valuable for understanding the reactivity of these compounds and potentially optimizing their use in various applications. []
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